4'-Ethoxybiphenyl-4-carbaldehyde

Description

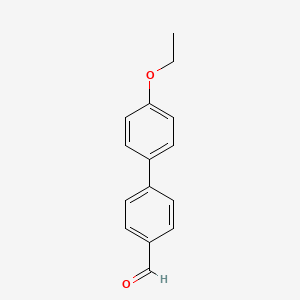

4'-Ethoxybiphenyl-4-carbaldehyde (CAS: 251320-77-1, molecular formula: C₁₅H₁₄O₂) is a biphenyl derivative featuring an ethoxy (-OCH₂CH₃) group at the 4' position and a formyl (-CHO) group at the 4 position of the biphenyl scaffold. This compound is a key intermediate in liquid crystal (LC) materials and organic electronics due to its planar biphenyl structure and functional groups that enable further chemical modifications . It is produced with a minimum purity of 98% (GC) and is critical in synthesizing advanced materials such as OLED emitters and photoresists .

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

4-(4-ethoxyphenyl)benzaldehyde |

InChI |

InChI=1S/C15H14O2/c1-2-17-15-9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-11H,2H2,1H3 |

InChI Key |

YRVPKFTZRRAJOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4'-Ethoxybiphenyl-4-carbaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of ethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the oxidation of 4-(4-ethoxyphenyl)toluene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high purity and efficiency. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, are being explored to reduce environmental impact and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4'-Ethoxybiphenyl-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 4-(4-ethoxyphenyl)benzyl alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 4-(4-Ethoxyphenyl)benzoic acid.

Reduction: 4-(4-Ethoxyphenyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4'-Ethoxybiphenyl-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as inhibitors and ligands for biological targets.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 4'-Ethoxybiphenyl-4-carbaldehyde depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, through its aldehyde group. The ethoxy group can also influence its binding affinity and specificity. For example, in antifungal applications, it disrupts cellular antioxidation systems, leading to oxidative stress and cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4'-Ethoxybiphenyl-4-carbaldehyde with structurally related biphenyl carbaldehydes, highlighting substituent effects:

Thermal and Chemical Stability

- Alkoxy derivatives exhibit superior thermal stability (>250°C) compared to hydroxy or morpholinyl analogs, which may degrade at lower temperatures due to hydrogen bonding or heterocyclic instability .

- Trifluoromethyl and fluoro derivatives show resistance to oxidation, critical for long-term performance in electronic devices .

Research Findings and Industrial Relevance

- Liquid Crystals: Ethoxy, propoxy, and butoxy derivatives are prioritized in LC displays for their balanced viscosity and phase transition temperatures .

- Pharmaceuticals: The morpholinyl analog has been explored in kinase inhibitor synthesis, leveraging its heterocyclic pharmacophore .

- Electronics: Fluorinated and trifluoromethylated analogs are integral to blue-emitting OLED materials due to their electron-deficient aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.